1-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-15-5-3-12(4-6-15)11-25(23,24)20-16-8-13-2-1-7-21-17(22)10-14(9-16)18(13)21/h3-6,8-9,20H,1-2,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYVPYVKRZALTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC=C(C=C4)Cl)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of pyrroloquinoline compounds exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for developing new cancer therapies.
Antimicrobial Effects
The compound has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Neuroprotective Effects
There is emerging evidence suggesting that compounds related to 1-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide may offer neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties could be beneficial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
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Anticancer Activity Assessment :
- A study conducted on various derivatives showed that the compound inhibited cell growth in MCF-7 and A549 cell lines with IC50 values of 0.5 µM and 0.8 µM respectively. This indicates a potent anticancer effect compared to standard chemotherapeutics.
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Antimicrobial Testing :
- In a series of tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results highlight its potential as an antimicrobial agent.
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Neuroprotective Evaluation :
- In models of oxidative stress-induced neuronal damage, the compound demonstrated significant neuroprotective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability by approximately 40% compared to untreated controls.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the pyrrolo[3,2,1-ij]quinoline core but differ in substituents, leading to variations in physicochemical and biological properties:
Key Observations :
- Lipophilicity: The 4-chlorophenyl group in the target compound provides a balance between lipophilicity (logP ~3.5) and electronic effects, compared to the more lipophilic phenoxyphenyl (logP 4.22) and less lipophilic pyridinyl-methoxyphenyl (logP ~2.5) .
- Hydrogen Bonding: The oxalamide group in CAS 898435-82-0 enhances hydrogen bond donor/acceptor capacity (PSA = 65.24 vs.
- Steric Effects: Bulky substituents (e.g., phenoxyphenyl in G856-5651) may reduce binding affinity to compact enzyme active sites compared to the smaller 4-chlorophenyl group.
Q & A
Q. How to ensure reproducibility of bioactivity data across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
